molecular formula C11H11IO4 B3184995 Ethyl 4-acetoxy-3-iodobenzoate CAS No. 1131614-40-8

Ethyl 4-acetoxy-3-iodobenzoate

Cat. No. B3184995
CAS RN: 1131614-40-8
M. Wt: 334.11 g/mol
InChI Key: SGENPJBJKKECIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-acetoxy-3-iodobenzoate is a chemical compound with the molecular formula C₁₁H₁₁IO₄ . It falls under the category of organic building blocks and is commonly used in synthetic chemistry. The compound is characterized by its acetoxy (acetate ester) group at position 4 and an iodine atom at position 3 of the benzene ring .


Molecular Structure Analysis

The molecular structure of Ethyl 4-acetoxy-3-iodobenzoate consists of a benzene ring with an iodine atom attached at position 3 and an acetoxy group (CH₃COO) at position 4. The ester linkage connects the benzene ring to the ethyl group .


Chemical Reactions Analysis

  • Negishi Cross Coupling : Ethyl 4-acetoxy-3-iodobenzoate can participate in Negishi cross-coupling reactions. For instance, it can react with arylmagnesium bromides to form biphenyl derivatives .
  • Building Block Synthesis : The compound serves as a starting material for the synthesis of more complex molecules. For example, it can be converted to p-carbomethoxyphenylmagnesium bromide, an organometallic reagent used in diverse organic syntheses .

Physical And Chemical Properties Analysis

  • Density : Approximately 1.641 g/mL at 25°C .
  • Refractive Index (n20/D) : About 1.5880 (literature value) .

Future Directions

: Sigma-Aldrich: Ethyl 4-iodobenzoate : ChemSpider: Ethyl 4-acetoxy-3-iodobenzoate

properties

CAS RN

1131614-40-8

Molecular Formula

C11H11IO4

Molecular Weight

334.11 g/mol

IUPAC Name

ethyl 4-acetyloxy-3-iodobenzoate

InChI

InChI=1S/C11H11IO4/c1-3-15-11(14)8-4-5-10(9(12)6-8)16-7(2)13/h4-6H,3H2,1-2H3

InChI Key

SGENPJBJKKECIT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)OC(=O)C)I

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC(=O)C)I

Origin of Product

United States

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